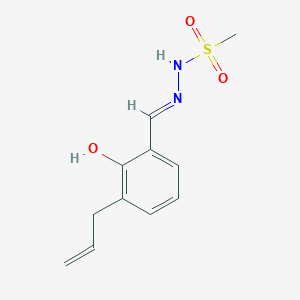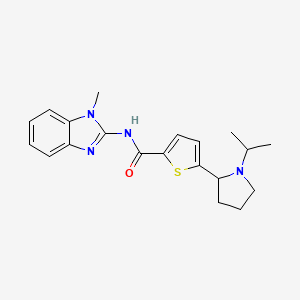![molecular formula C19H23NO2 B6133248 [1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
[1-(3-phenoxybenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-phenoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as F15599, and it belongs to the class of selective 5-HT1A receptor agonists.
作用机制
F15599 is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When F15599 binds to the 5-HT1A receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
F15599 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of various signaling pathways. F15599 has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
实验室实验的优点和局限性
One of the advantages of using F15599 in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise modulation of this receptor subtype. Another advantage is its excellent purity, which ensures reproducibility of results. However, one of the limitations of using F15599 is its relatively low solubility in water, which can make dosing challenging.
未来方向
There are several future directions for the study of F15599, including its potential applications in the treatment of psychiatric disorders, its use as a tool to study the role of 5-HT1A receptors in the central nervous system, and its potential as a therapeutic agent for other diseases. Additionally, further optimization of the synthesis method for F15599 may lead to higher yields and better purity, which could facilitate its use in future studies.
Conclusion:
In conclusion, F15599 is a promising compound that has potential applications in various fields of research. Its high selectivity for the 5-HT1A receptor and its excellent purity make it an attractive tool for studying the role of this receptor subtype in the central nervous system. While there are limitations to its use, further research into F15599 may lead to new insights into the mechanisms of psychiatric disorders and other diseases.
合成方法
The synthesis of F15599 involves several steps, including the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of F15599 with excellent purity.
科学研究应用
F15599 has been extensively studied for its potential applications in various fields of research. One of the primary applications of F15599 is in the field of neuroscience, where it is used as a tool to study the role of 5-HT1A receptors in the central nervous system. F15599 has also been used in the study of depression, anxiety, and other psychiatric disorders, where it has shown promising results in preclinical trials.
属性
IUPAC Name |
[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-15-17-7-5-11-20(14-17)13-16-6-4-10-19(12-16)22-18-8-2-1-3-9-18/h1-4,6,8-10,12,17,21H,5,7,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFACQLQJFFQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)


![2-[benzyl(methyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-indanecarboxamide](/img/structure/B6133207.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)